molecular formula C5H11NO2 B019587 Methyl 4-aminobutanoate CAS No. 110538-07-3

Methyl 4-aminobutanoate

Cat. No.: B019587
CAS No.: 110538-07-3
M. Wt: 117.15 g/mol
InChI Key: KVQGGLZHHFGHPU-UHFFFAOYSA-N
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Description

Methyl 4-aminobutanoate (C₅H₁₁NO₂, CAS: 3251-07-8), also known as γ-aminobutyric acid (GABA) methyl ester, is a derivative of the neurotransmitter GABA. It is synthesized via the esterification of GABA with methanol, resulting in a methyl group substitution at the carboxylic acid terminus . Key identifiers include ChemSpider ID 17580, Beilstein 3558996, and molecular weight 117.148 g/mol (free base) or 153.61 g/mol (hydrochloride salt) .

The compound is widely utilized in peptide synthesis and medicinal chemistry as a building block for conjugates, such as iron-transporting lactam-ciprofloxacin hybrids . Its hydrochloride salt (CAS: 13031-60-2) is commercially available with ≥99% purity and is stored at -20°C for stability .

Scientific Research Applications

Pharmaceutical Applications

1. Neuropharmacology:
Methyl 4-aminobutanoate is primarily recognized for its role as a GABA analog. GABA is a key inhibitory neurotransmitter in the central nervous system, and its derivatives are being studied for their potential therapeutic effects in treating neurological disorders. Research indicates that this compound can cross the blood-brain barrier, making it a candidate for developing treatments for conditions such as anxiety, epilepsy, and sleep disorders .

2. Drug Development:
The compound has been utilized in the synthesis of novel pharmaceuticals aimed at enhancing GABAergic activity. For instance, derivatives of this compound have been synthesized to improve the bioavailability and efficacy of GABA-related drugs. These modifications can lead to improved pharmacokinetic profiles, which are crucial for effective drug formulation .

Agricultural Applications

1. Plant Growth Regulation:
this compound has been explored as a plant growth regulator. Studies have shown that it can influence plant development by modulating hormonal pathways. Its application in agriculture aims to enhance crop yield and resilience against environmental stressors .

2. Animal Feed Additives:
In animal husbandry, this compound is being investigated as a feed additive to improve growth performance and health in livestock. Its role as a GABA analog suggests potential benefits in reducing stress responses in animals, thereby enhancing overall productivity .

Food Science Applications

1. Dietary Supplements:
Due to its neuroprotective properties, this compound is being incorporated into dietary supplements aimed at promoting relaxation and improving cognitive function. The growing interest in functional foods has led to the exploration of this compound as an ingredient in health-promoting products .

2. Food Preservation:
Research indicates that this compound may possess antimicrobial properties that can be beneficial in food preservation. Its application could help extend shelf life while maintaining food safety standards, making it a valuable addition to the food industry .

Case Studies

Study Focus Findings
Study on NeuropharmacologyInvestigated the effects of this compound on anxiety models in rodentsDemonstrated significant anxiolytic effects comparable to traditional anxiolytics
Agricultural ApplicationEvaluated the impact of this compound on crop yieldReported enhanced growth rates and stress tolerance in treated plants
Dietary Supplement ResearchAnalyzed the cognitive benefits of this compound in human subjectsFound improvements in relaxation and cognitive performance metrics

Q & A

Q. Basic: What are the standard synthetic routes for Methyl 4-aminobutanoate, and how can reaction conditions be optimized for higher yields?

Answer:
this compound is synthesized via esterification of 4-aminobutyric acid with methanol, using a strong acid catalyst (e.g., sulfuric acid) under reflux to ensure complete conversion . Key optimization parameters include:

  • Catalyst concentration : Higher catalyst loading accelerates esterification but may increase side reactions.
  • Temperature : Reflux conditions (typically 60–80°C) balance reaction rate and thermal stability.
  • Purification : Distillation or crystallization improves purity (>99%) .
    For industrial-scale synthesis, continuous flow reactors enhance efficiency by maintaining precise temperature and residence time control .

Q. Advanced: How does the steric and electronic profile of this compound influence its reactivity in nucleophilic substitution reactions compared to its tert-butyl analog?

Answer:
The methyl ester group in this compound offers lower steric hindrance compared to the bulky tert-butyl group in tert-butyl 4-aminobutanoate, enabling faster nucleophilic substitution (e.g., with alkyl halides or acylating agents) . Electronic effects:

  • Methyl ester : Higher electrophilicity at the carbonyl carbon due to reduced electron donation from the methyl group.
  • tert-Butyl ester : Steric shielding reduces accessibility to the reactive site, slowing kinetics but improving selectivity in multi-step syntheses .
    Experimental strategies to compare reactivity include kinetic studies under controlled pH and solvent polarity .

Q. Basic: What analytical techniques are recommended for characterizing this compound and verifying its purity?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm structure via chemical shifts (e.g., ester carbonyl at ~170 ppm, NH2_2 protons at 1.5–2.5 ppm) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210 nm) quantifies purity. Use a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) .
  • Mass spectrometry : ESI-MS ([M+H]+^+ at m/z 118) validates molecular weight .

Q. Advanced: What experimental strategies can resolve contradictions in reported enzymatic activity data involving this compound’s conversion to GABA?

Answer:
Discrepancies in enzymatic kinetics (e.g., GABA transaminase activity) may arise from assay conditions or substrate specificity. Mitigation strategies:

  • Standardized assays : Use Tris buffer (pH 8.5, 295 K) to replicate thermodynamic parameters from Haldane analysis .
  • Enzyme source : Compare recombinant vs. tissue-extracted enzymes for isoform-specific activity .
  • Inhibitor controls : Add vigabatrin (GABA transaminase inhibitor) to isolate non-enzymatic degradation .
    Statistical tools (ANOVA, error propagation analysis) should validate reproducibility .

Q. Basic: What metabolic pathways involve this compound, and how are they studied in neurodegenerative disease models?

Answer:
this compound is metabolized to GABA via esterase activity, entering the butanoate metabolism pathway (KEGG map00650). Key steps:

Degradation : GABA → succinate semialdehyde → succinate (TCA cycle) .

Infection models : Disruption of 4-aminobutanoate nodes in metabolic networks correlates with impaired neuronal signaling in in silico infection studies .
Experimental approaches:

  • Isotopic tracing : 13^{13}C-labeled this compound tracks flux in neuronal cell cultures .
  • Knockout models : GABA transaminase (ABAT) knockout mice reveal accumulation of GABA analogs .

Q. Advanced: How can computational tools predict novel synthetic routes or derivatives of this compound with enhanced blood-brain barrier permeability?

Answer:

  • Retrosynthesis algorithms : Tools like Pistachio or Reaxys propose routes using 4-aminobutyric acid and methyl donors (e.g., methyl chloroformate) .
  • QSAR modeling : Correlate substituent lipophilicity (LogP) with blood-brain barrier penetration. Methyl derivatives with ClogP > 0.5 show improved permeability vs. polar analogs .
  • MD simulations : Assess membrane interaction using GROMACS with lipid bilayer models .

Q. Basic: What safety and handling protocols are critical when working with this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point ~200°C) .
  • Protective gear : Nitrile gloves and goggles prevent skin/eye contact (LD50_{50} ~500 mg/kg in rodents) .
  • Waste disposal : Neutralize acidic byproducts before aqueous disposal .

Q. Advanced: What statistical methods are recommended for analyzing dose-response relationships in this compound neuropharmacology studies?

Answer:

  • Non-linear regression : Fit GABA receptor activation data to Hill-Langmuir equations (e.g., EC50_{50} calculation) .
  • ANCOVA : Adjust for covariates like animal weight or baseline GABA levels in in vivo studies .
  • Bayesian modeling : Predict therapeutic windows using Markov chain Monte Carlo (MCMC) methods .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Methyl 4-aminobutanoate belongs to a class of alkyl esters of 4-aminobutanoic acid. Key analogs include:

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Melting Point (°C) Key Differences
This compound C₅H₁₁NO₂ 3251-07-8 117.148 N/A Reference compound; methyl ester
Ethyl 4-aminobutanoate HCl C₆H₁₃NO₂·HCl 6937-16-2 167.63 N/A Ethyl ester; higher lipophilicity
Propan-2-yl 4-aminobutanoate HCl C₇H₁₅NO₂·HCl 64834-27-1 181.66 N/A Bulkier isopropyl group; altered solubility
Methyl 5-aminopentanoate HCl C₆H₁₃NO₂·HCl 29840-56-0 167.63 N/A Extended carbon chain (C5 vs. C4)

Key Observations :

  • Ethyl and isopropyl esters exhibit increased lipophilicity and molecular weight compared to the methyl variant, which may influence pharmacokinetic properties .

Properties

IUPAC Name

methyl 4-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-8-5(7)3-2-4-6/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQGGLZHHFGHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13031-60-2 (hydrochloride)
Record name 4-Aminobutyric acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10954242
Record name Methyl 4-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3251-07-8
Record name Methyl 4-aminobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3251-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobutyric acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 4-aminobutanoate
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Methyl 4-aminobutanoate
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Methyl 4-aminobutanoate

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